molecular formula C22H18O2 B14079690 1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- CAS No. 10139-61-4

1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)-

Cat. No.: B14079690
CAS No.: 10139-61-4
M. Wt: 314.4 g/mol
InChI Key: FANDOQBFFGRVRW-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- is a chemical compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring two phenylmethyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- typically involves the reaction of isobenzofuranone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)isobenzofuran-1(3H)-one
  • 3,3-Bis(indolyl)methanes
  • Isatin derivatives

Uniqueness

1(3H)-Isobenzofuranone, 3,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of two phenylmethyl groups. This structural feature imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

10139-61-4

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3,3-dibenzyl-2-benzofuran-1-one

InChI

InChI=1S/C22H18O2/c23-21-19-13-7-8-14-20(19)22(24-21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

FANDOQBFFGRVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4

Origin of Product

United States

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